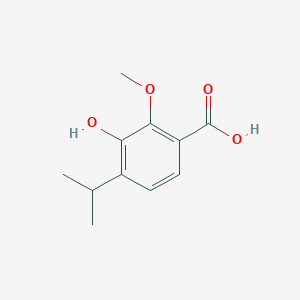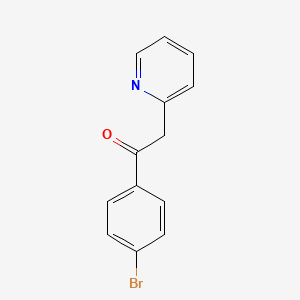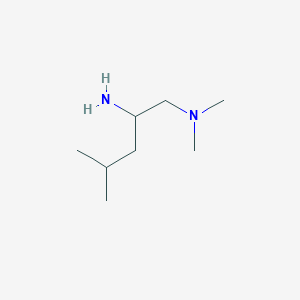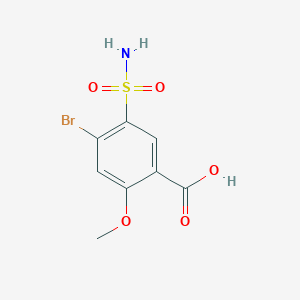
4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid
Vue d'ensemble
Description
4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid, commonly known as BCSM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCSM is a white crystalline powder that is soluble in common organic solvents such as methanol, ethanol, and acetone. Its chemical formula is C8H6BrClO5S, and its molecular weight is 329.56 g/mol.
Applications De Recherche Scientifique
Polybrominated Dibenzodioxins and Dibenzofurans
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) focuses on their occurrence as contaminants in brominated flame retardants and the health effects related to their presence. These compounds, similar in structure to the halogenated benzoic acid derivative you're interested in, have been studied for their toxicological impact, including hepatic, dermal, and gastrointestinal toxicities. Studies emphasize the need for further investigation into their environmental fate and the potential risks they pose to human health due to their persistence and bioaccumulation potential (Mennear & Lee, 1994).
Halogenated Organic Compounds in Water
Another relevant area of research includes the study of halogenated organic compounds, such as parabens, in aquatic environments. This research is pertinent due to the chemical similarity and potential environmental behavior shared with 4-Bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid. Parabens, for instance, have been examined for their occurrence, fate, and behavior in water systems, highlighting concerns about their persistence and the formation of halogenated by-products. Studies suggest that these compounds, despite being biodegradable, remain ubiquitous in surface waters and sediments, raising questions about their long-term impact on ecosystems and human health (Haman et al., 2015).
Mécanisme D'action
Target of Action
Compounds of similar structure have been used in suzuki–miyaura (sm) cross-coupling reactions . These reactions typically involve organoboron reagents, suggesting that the compound may interact with boron-containing molecules or complexes .
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially participate in the formation of carbon-carbon bonds . This process involves the transfer of organic groups from boron to palladium, a process known as transmetalation .
Biochemical Pathways
The compound may be involved in the SM cross-coupling pathway, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this pathway originates from its mild and functional group tolerant reaction conditions, along with the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds , which could have significant implications in organic synthesis.
Propriétés
IUPAC Name |
4-bromo-5-chlorosulfonyl-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFUXRFGHZXDFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B3280655.png)



![[3-[[(1,1-Dimethylethyl)oxy]carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl]boronic acid](/img/structure/B3280673.png)

![2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester](/img/structure/B3280680.png)





